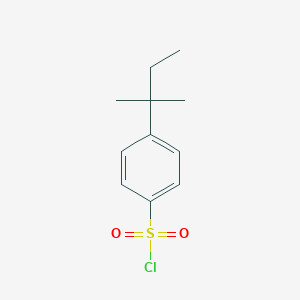

4-Tert-amylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBQFZZPRWQTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624308 | |

| Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169677-20-7 | |

| Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Tert-amylbenzenesulfonyl chloride chemical properties and structure

An In-depth Technical Guide to 4-Tert-amylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data summary to provide a deeper understanding of the compound's structural nuances, reactivity, and strategic applications, grounded in established chemical principles.

Strategic Overview: The Value Proposition of the tert-Amyl Moiety

Arylsulfonyl chlorides are a cornerstone of medicinal chemistry, primarily serving as electrophilic precursors for the synthesis of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents. The specific substitution on the aromatic ring is not merely a point of diversity but a critical design element that modulates the physicochemical and pharmacokinetic properties of the final molecule.

While simpler analogs like p-toluenesulfonyl chloride (TsCl) are ubiquitous, this compound offers a distinct advantage: a bulky, lipophilic tert-amyl (tert-pentyl) group. The introduction of this group can:

-

Enhance Lipophilicity: Increase the octanol/water partition coefficient (LogP), which can improve membrane permeability and oral absorption of derivative drug candidates.

-

Introduce Steric Influence: The size of the tert-amyl group can enforce specific conformations or provide crucial steric interactions within a biological target's binding pocket, potentially leading to improved potency and selectivity.

-

Modulate Metabolism: The quaternary carbon of the tert-amyl group is resistant to oxidative metabolism, which can improve the metabolic stability and half-life of a drug molecule.

This guide will explore the fundamental properties of this reagent and provide the technical foundation needed for its effective use in a research and development setting.

Molecular Architecture and Physicochemical Profile

The defining features of this compound are its aromatic core, the highly reactive sulfonyl chloride functional group, and the influential tert-amyl substituent.

Structural and Chemical Identity

The molecule consists of a benzene ring para-substituted with the sulfonyl chloride and tert-amyl groups. The tert-amyl group is formally named 2-methylbutan-2-yl.

Diagram: Annotated Structure of this compound

Caption: Structure of this compound showing key functional groups.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of the compound. This data is critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 25241-76-1 | |

| Molecular Formula | C₁₁H₁₅ClO₂S | |

| Molecular Weight | 246.75 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 45-49 °C | |

| Boiling Point | 145-150 °C @ 2 mmHg | |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetone). Reacts violently with water and protic solvents. |

Synthesis and Chemical Reactivity

Manufacturing Pathway: Chlorosulfonation

The standard industrial synthesis of this compound is achieved via the electrophilic chlorosulfonation of tert-amylbenzene. This reaction leverages the electron-donating, ortho-para directing nature of the alkyl group to favor substitution at the sterically accessible 4-position.

Diagram: Synthetic Workflow

Caption: A typical process flow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is a representative procedure for the chlorosulfonation of an alkylbenzene and should be performed with rigorous safety precautions.

Causality Note: The reaction is kept at low temperature initially to control the high reactivity of chlorosulfonic acid and to minimize the formation of side products, such as the corresponding sulfonic acid or disubstituted products. The slow, controlled addition is critical to manage the exothermic nature of the reaction.

-

Inert Setup: Equip a three-neck, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrub to neutralize the HCl gas byproduct. Ensure the entire apparatus is dry.

-

Charge Reactor: Charge the flask with tert-amylbenzene (1.0 eq).

-

Cooling: Immerse the flask in an ice/salt bath to cool the internal temperature to 0–5 °C.

-

Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (2.0–2.5 eq). Add the acid dropwise to the stirring tert-amylbenzene over 1–2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or a small-scale quench and NMR analysis.

-

Quench & Isolation: In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas. The product will precipitate as a white or off-white solid.

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. The product can be further purified by recrystallization from a suitable non-protic solvent system (e.g., hexane).

Core Reactivity: Sulfonamide Synthesis

The primary utility of this reagent is its reaction with primary and secondary amines to form sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by elimination of chloride. A non-nucleophilic base (e.g., pyridine, triethylamine) is required to scavenge the HCl generated.

Mechanism Insight: The choice of base is important. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which accelerates the reaction. Hindered bases like triethylamine primarily serve as proton scavengers.

Applications in Drug Discovery

The 4-tert-amylbenzenesulfonyl scaffold has been incorporated into various biologically active agents. Its lipophilic character is often exploited to improve target engagement in hydrophobic binding pockets.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding pharmacophore in carbonic anhydrase inhibitors used to treat glaucoma and other conditions. The tert-amyl "tail" can extend into hydrophobic regions of the enzyme's active site to enhance binding affinity.

-

Antiviral Agents: In the design of protease inhibitors, the sulfonamide moiety can act as a non-hydrolyzable transition-state isostere, while the lipophilic tail contributes to binding energy.

-

Kinase Inhibitors: The scaffold can be used to probe hydrophobic pockets adjacent to the ATP binding site in various kinases.

Analytical Characterization Profile

Confirming the identity and purity of this compound is essential. The following table outlines the expected spectroscopic signatures.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Region: Two doublets (~7.5-8.0 ppm, J ≈ 8.5 Hz) characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region: Signals for the tert-amyl group: a singlet (~0.7 ppm, 6H) for the two equivalent methyl groups, a quartet (~1.8 ppm, 2H) for the CH₂ group, and a triplet (~1.0 ppm, 3H) for the terminal CH₃ group. |

| ¹³C NMR | Aromatic Region: Four signals, two for substituted carbons and two for protonated carbons. Aliphatic Region: Signals corresponding to the unique carbons of the tert-amyl group. |

| IR Spectroscopy | Strong, characteristic S=O asymmetric and symmetric stretching bands around 1375 cm⁻¹ and 1170 cm⁻¹ , respectively. C-H stretching bands below 3000 cm⁻¹. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 246, with a characteristic M+2 peak at m/z 248 (~1/3 intensity) due to the ³⁷Cl isotope. Fragmentation often involves loss of Cl (m/z 211) and the SO₂Cl group. |

Safety and Handling Protocols

Trustworthiness: The protocols described below are self-validating systems for ensuring laboratory safety when handling this class of reagents.

-

Corrosivity: this compound is a corrosive solid. It causes severe skin burns and serious eye damage.[1][2]

-

Reactivity with Water: It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. This reaction is highly exothermic.

-

Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene may be required), and chemical splash goggles with a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.

References

-

Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). [Link]

- Google Patents. (2012). CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.

-

PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 4-tert-butylbenzenesulfonyl chloride, a key reagent in organic synthesis. While the initial query mentioned "4-tert-amylbenzenesulfonyl chloride," publicly available scientific and commercial data predominantly point to the widespread use and documentation of the tert-butyl analogue. This document will, therefore, focus on 4-tert-butylbenzenesulfonyl chloride, assuming it to be the compound of interest for most research and development applications.

This sulfonyl chloride is characterized by the presence of a bulky tert-butyl group on the benzene ring, which imparts unique solubility and reactivity properties. These characteristics make it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide will delve into its fundamental properties, synthesis, reactivity, and applications, providing practical insights for its effective use in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling and for optimizing reaction conditions.

| Property | Value | Source |

| CAS Number | 15084-51-2 | [1][2][3][4][5] |

| Molecular Weight | 232.73 g/mol | [1][2][3][6] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [3][4][6] |

| Appearance | Solid | [1][2] |

| Melting Point | 78-81 °C | [1][2] |

| SMILES | CC(C)(C)c1ccc(cc1)S(Cl)(=O)=O | [1][2] |

| InChI | 1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-tert-butylbenzenesulfonyl chloride is typically achieved through the sulfonation of tert-butylbenzene followed by chlorination.

Workflow for the Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

Caption: A simplified workflow for the two-step synthesis of 4-tert-butylbenzenesulfonyl chloride.

Expertise in Practice: The choice of sulfonating and chlorinating agents is critical and depends on the desired scale and purity. For instance, using fuming sulfuric acid (oleum) as the sulfonating agent can lead to higher yields but may also result in polysulfonated byproducts. The subsequent chlorination with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Key Reactions and Applications in Drug Development

4-tert-Butylbenzenesulfonyl chloride is a versatile reagent primarily used for the introduction of the 4-tert-butylbenzenesulfonyl (busyl) group into molecules. This group can serve as a protecting group for amines, alcohols, and other nucleophiles, or it can be a key pharmacophore in the final active pharmaceutical ingredient (API).

Formation of Sulfonamides

The reaction with primary and secondary amines to form sulfonamides is a cornerstone of its application.

Caption: General scheme for the synthesis of sulfonamides from 4-tert-butylbenzenesulfonyl chloride.

Trustworthiness of the Protocol: The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential. This base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Formation of Sulfonate Esters

The reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Sulfonate Ester

-

Dissolution: Dissolve the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.

-

Reagent Addition: Add 4-tert-butylbenzenesulfonyl chloride (1.1-1.2 equivalents) portion-wise to the cooled solution. The slow addition helps to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonate ester.

Safety and Handling

As with all sulfonyl chlorides, 4-tert-butylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is classified as a hazardous substance.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.

Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

4-tert-Butylbenzenesulfonyl chloride is a valuable and versatile reagent in modern organic synthesis. Its unique properties, conferred by the tert-butyl group, make it an important building block in the development of new chemical entities. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its successful application in research and development.

References

-

PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link][3]

-

Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). Retrieved from [Link][6]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link][7]

Sources

- 1. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]

- 2. 4-tert-Butylbenzenesulfonyl chloride 98 15084-51-2 [sigmaaldrich.com]

- 3. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15084-51-2|4-tert-Butylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 4-tert-Butylbenzenesulfonyl chloride | 15084-51-2 [chemicalbook.com]

- 6. 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

Spectroscopic and Synthetic Elucidation of 4-Tert-amylbenzenesulfonyl Chloride: A Technical Guide for Advanced Research

This comprehensive technical guide provides an in-depth exploration of 4-tert-amylbenzenesulfonyl chloride (also known as 4-tert-pentylbenzenesulfonyl chloride), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its spectroscopic characteristics and a robust protocol for its synthesis. In the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles and comparative analysis with structurally similar compounds.

Introduction: The Significance of Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a pivotal class of organic compounds, widely employed as versatile reagents in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their utility primarily stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The 4-tert-amyl substituent on the benzene ring imparts specific solubility and steric properties to the molecule, making this compound a valuable building block for targeted molecular design.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution reaction of tert-amylbenzene with chlorosulfonic acid. This method is a well-established and reliable procedure for the preparation of arylsulfonyl chlorides.

Experimental Protocol: Chlorosulfonation of Tert-amylbenzene

Materials:

-

Tert-amylbenzene (2-methyl-2-phenylbutane)

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-amylbenzene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel to the stirred solution, ensuring the temperature is maintained at or below 5 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis of the target compound can be confirmed by the spectroscopic methods detailed in the following sections. The presence of the characteristic sulfonyl chloride and tert-amyl functional groups in the NMR, IR, and MS spectra will validate the outcome of this protocol.

Spectroscopic Characterization of this compound

As of the latest literature review, publicly accessible, experimentally verified spectroscopic data for this compound is not available. Therefore, the following sections provide a detailed prediction of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with the known spectral data of the structurally analogous compound, 4-tert-butylbenzenesulfonyl chloride.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to the SO₂Cl group |

| ~7.6 | Doublet | 2H | Aromatic protons meta to the SO₂Cl group |

| ~1.7 | Quartet | 2H | -CH₂- protons of the ethyl group |

| ~1.3 | Singlet | 6H | Two equivalent -CH₃ groups of the tert-amyl group |

| ~0.7 | Triplet | 3H | -CH₃ protons of the ethyl group |

Expert Insight: The downfield shift of the aromatic protons is due to the strong electron-withdrawing effect of the sulfonyl chloride group. The splitting pattern of these aromatic protons (two doublets) is characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show a quartet for the methylene protons and a triplet for the terminal methyl protons of the ethyl group, a classic ethyl group splitting pattern. The two methyl groups attached to the quaternary carbon will appear as a singlet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | Quaternary aromatic carbon attached to the tert-amyl group |

| ~145 | Quaternary aromatic carbon attached to the SO₂Cl group |

| ~129 | Aromatic CH carbons ortho to the SO₂Cl group |

| ~126 | Aromatic CH carbons meta to the SO₂Cl group |

| ~38 | Quaternary carbon of the tert-amyl group |

| ~32 | -CH₂- carbon of the ethyl group |

| ~28 | -CH₃ carbons of the tert-amyl group |

| ~9 | -CH₃ carbon of the ethyl group |

Expert Insight: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-donating tert-amyl group will be shielded compared to the carbon attached to the electron-withdrawing sulfonyl chloride group. The aliphatic carbon signals will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2970-2850 | Strong | Aliphatic C-H stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1380, ~1180 | Strong | Asymmetric and symmetric S=O stretching of the sulfonyl chloride |

| ~830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

| ~600 | Medium | C-S stretching |

| ~550 | Medium | S-Cl stretching |

Expert Insight: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. The presence of a strong band around 830 cm⁻¹ is also a key indicator of the 1,4-disubstitution pattern on the benzene ring.

Predicted Mass Spectrum (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Relative Intensity | Assignment |

| 246/248 | Moderate | Molecular ion [M]⁺ and its ³⁷Cl isotope peak |

| 211 | High | [M - Cl]⁺ |

| 183 | High | [M - C₄H₉]⁺ (loss of tert-butyl radical) |

| 117 | Moderate | [C₉H₁₃]⁺ (tert-amylbenzene cation) |

| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |

Expert Insight: The molecular ion peak should be observable, with the characteristic M+2 peak for the chlorine isotope at approximately one-third the intensity of the M peak. The fragmentation will likely involve the loss of a chlorine radical, the tert-amyl group, and cleavage of the sulfonyl group, leading to the formation of stable carbocations.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthesis process, the following workflow diagram has been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of this compound. The detailed, self-validating protocol for its preparation offers a reliable method for researchers to obtain this valuable synthetic intermediate. While experimental spectroscopic data is currently unavailable in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on sound chemical principles and comparative analysis, serve as a robust guide for the characterization of the synthesized product. This document aims to empower researchers in their synthetic endeavors by providing both practical experimental guidance and a solid theoretical framework for product analysis.

References

- Note: As no direct literature sources for the synthesis or spectroscopic data of this compound were found, this reference section provides authoritative sources for the general principles and techniques discussed in this guide.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

NIST Chemistry WebBook. Spectral data for related compounds such as 4-tert-butylbenzenesulfonyl chloride. [Link]

Navigating Steric Challenges: An In-depth Technical Guide to Sulfonylation Reactions Using Bulky Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance and Evolving Challenges of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and organic synthesis. Its presence in a vast array of pharmaceuticals, from antibacterial agents to diuretics and antiretrovirals, underscores its significance.[1] The synthesis of sulfonamides and sulfonate esters, however, is not without its challenges, particularly when dealing with sterically hindered substrates. The reaction of a sterically demanding alcohol or amine with a conventional sulfonyl chloride can be sluggish, inefficient, or fail altogether due to non-bonded interactions impeding the approach of the nucleophile to the electrophilic sulfur center.[2]

This technical guide provides a comprehensive exploration of sulfonylation reactions employing bulky sulfonyl chlorides, a strategy designed to overcome these steric impediments. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental design, and offer detailed, field-proven protocols for the successful synthesis of sterically encumbered sulfonamides and sulfonate esters.

I. Mechanistic Considerations: Understanding the "Why" Behind the "How"

The successful sulfonylation of a sterically hindered substrate hinges on a nuanced understanding of the reaction mechanism. The choice of sulfonyl chloride, base, and solvent are not arbitrary but are dictated by the specific steric and electronic properties of the reactants.

The Role of the Bulky Sulfonyl Chloride

Bulky sulfonyl chlorides, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and various nitrobenzenesulfonyl (nosyl) chlorides, are not merely larger versions of their less-hindered counterparts. Their utility stems from a combination of electronic and steric effects. The bulky substituents on the aryl ring can, counterintuitively, enhance the reactivity of the sulfonyl chloride by creating a sterically congested ground state. This ground-state strain is released upon moving towards the transition state, thereby lowering the activation energy of the reaction.[3]

Furthermore, the steric bulk of these reagents can impart selectivity in molecules with multiple nucleophilic sites, favoring reaction at the less hindered position.[4]

The Critical Choice of Base: A Tale of Two Mechanisms

The base employed in a sulfonylation reaction is not merely a proton scavenger for the liberated HCl. Its identity can fundamentally alter the reaction pathway, especially when dealing with challenging substrates. Two primary mechanisms are at play:

-

General Base Catalysis: Non-nucleophilic, sterically hindered bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) primarily function to neutralize the HCl produced during the reaction. In this scenario, the alcohol or amine directly attacks the sulfonyl chloride. For sterically hindered nucleophiles, this direct attack can be slow.[5]

-

Nucleophilic Catalysis: Smaller, more nucleophilic bases like pyridine and, most notably, 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts.[1][6] These catalysts operate by first attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, rendering it more susceptible to attack by even a sterically hindered alcohol or amine.[6][7] DFT calculations have shown that the energy barrier for the formation of the DMAP-sulfonyl intermediate is significantly lower than that for intermediates formed with more hindered bases like collidine, explaining its superior catalytic activity.[6]

Solvent Effects: More Than Just a Medium

The choice of solvent can significantly influence reaction rates and outcomes. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly employed to avoid hydrolysis of the reactive sulfonyl chloride.[8] For particularly sluggish reactions involving highly hindered substrates, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial by enhancing the solubility of reactants and stabilizing charged intermediates.[6]

II. A Curated Arsenal of Bulky Sulfonylating Agents

A variety of bulky sulfonyl chlorides are commercially available, each with its own set of advantages for specific applications.

| Sulfonyl Chloride | Structure | Key Features & Applications |

| 2,4,6-Triisopropyl-benzenesulfonyl chloride (TPSCl) | [(CH₃)₂CH]₃C₆H₂SO₂Cl | Highly sterically hindered, enhances selectivity. Widely used as a condensing agent in oligonucleotide and phospholipid synthesis.[5] |

| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | o-NO₂C₆H₄SO₂Cl | The nosyl group is a robust protecting group for amines, stable to acidic conditions. It can be readily cleaved under mild conditions using a thiol nucleophile (Fukuyama deprotection).[9] |

| 4-Nitrobenzenesulfonyl chloride (p-NsCl) | p-NO₂C₆H₄SO₂Cl | Similar to o-NsCl, used for amine protection. The choice between ortho and para isomers can sometimes influence reactivity and ease of deprotection. |

| 2,4-Dinitrobenzene-sulfonyl chloride (DNsCl) | (NO₂)₂C₆H₃SO₂Cl | The dinitro-substituted nosyl group is even more electron-deficient, making the sulfonamide proton more acidic and facilitating subsequent N-alkylation reactions. It can be deprotected selectively in the presence of a mono-nitro nosyl group.[9] |

III. Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step. Adherence to anhydrous conditions is paramount for the success of these reactions.

Protocol 1: Sulfonylation of a Sterically Hindered Secondary Alcohol using TPSCl

This protocol is adapted for the sulfonylation of a sterically demanding secondary alcohol where simpler sulfonyl chlorides have failed.

Materials:

-

Sterically hindered secondary alcohol

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). The TEA acts as the stoichiometric base to neutralize the HCl formed, while DMAP serves as the nucleophilic catalyst to accelerate the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

-

Addition of Sulfonylating Agent: Add TPSCl (1.2 eq.) portion-wise to the cold reaction mixture. The slight excess of TPSCl ensures complete consumption of the alcohol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess bases), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.

Protocol 2: Nosyl Protection of a Sterically Hindered Primary Amine (Fukuyama Amine Synthesis)

This protocol describes the first step of the Fukuyama amine synthesis, the protection of a primary amine with 2-nitrobenzenesulfonyl chloride. The resulting nosyl-amide is activated for subsequent N-alkylation.[9]

Materials:

-

Sterically hindered primary amine

-

2-Nitrobenzenesulfonyl chloride (o-NsCl)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: Dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add pyridine or triethylamine (1.1 eq.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Nosyl Chloride: Slowly add o-NsCl (1.05 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Deprotection of a Nosyl-Amide (Fukuyama Deprotection)

This protocol describes the mild cleavage of the nosyl group.[9]

Materials:

-

N-Nosyl protected amine

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

Reaction Setup: Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous DMF or acetonitrile in a round-bottom flask.

-

Addition of Base and Thiol: Add potassium carbonate (3.0 eq.) to the solution, followed by thiophenol (2.0 eq.).

-

Reaction: Stir the suspension at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

-

Workup:

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the resulting amine by column chromatography or distillation.

IV. Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common problems and their solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[8] 2. Insufficiently reactive nucleophile. 3. Inappropriate base or solvent.[5] | 1. Use fresh, high-purity sulfonyl chloride and ensure strictly anhydrous conditions.[8] 2. Increase reaction temperature, switch to a more polar solvent (e.g., DMF), and/or use a nucleophilic catalyst (DMAP). 3. For hindered substrates, ensure a nucleophilic catalyst (DMAP) is used. |

| Formation of Bis-sulfonylated Product (with primary amines) | The mono-sulfonylated product is deprotonated and reacts again. | Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.[5] |

| Reaction Stalls | 1. Steric hindrance is too great for the chosen conditions. 2. Reagents have degraded. | 1. Increase reaction temperature, consider microwave irradiation, or switch to a more potent sulfonylating agent if possible. 2. Verify the quality of all reagents, especially the sulfonyl chloride and anhydrous solvents. |

V. Conclusion: A Strategic Approach to Overcoming Steric Hurdles

Sulfonylation reactions involving bulky sulfonyl chlorides are a powerful tool for the synthesis of sterically congested molecules. Success in this area is not a matter of chance but a result of a deliberate and informed strategy. By understanding the underlying mechanistic principles—particularly the role of nucleophilic catalysis—and by selecting the appropriate bulky sulfonylating agent, base, and solvent, researchers can overcome the challenges posed by steric hindrance. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals, enabling the efficient and reliable synthesis of complex sulfonamides and sulfonate esters that are critical to advancing chemical and pharmaceutical research.

References

-

Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]

-

Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 862–873. [Link]

-

Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]

-

Olsen, C. A., et al. (2005). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. [Link]

-

Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. The Journal of Organic Chemistry, 73(16), 6251–6257. [Link]

-

Miller, S. C., & Scanlan, T. S. (1997). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, (18), 2683-2694. [Link]

-

Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. [Link]

-

ChemRxiv. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. [Link]

-

Reddy, P. V., et al. (2007). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. NIH Public Access. [Link]

-

Sharma, P., & Kumar, A. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Organic & Biomolecular Chemistry, 19(13), 2839–2860. [Link]

-

Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(12), 3290. [Link]

-

ResearchGate. (2002). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

-

Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46849–46857. [Link]

-

ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

-

Yoshida, Y., et al. (1999). A practical and efficient sulfonylation of alcohols using sulfonyl chlorides and a catalytic amount of a tertiary amine. Synthesis, 1999(10), 1633-1636. [Link]

-

Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

-

Li, C., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry. [Link]

- Google Patents. (1987). Process for preparing nitroxyls of sterically hindered amines.

-

ResearchGate. (2021). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

-

Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

-

ResearchGate. (2020). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work?. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

-

ResearchGate. (1989). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. [Link]

-

Jackson, E. A., & Biscoe, M. R. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3465–3473. [Link]

-

Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

- Google Patents. (2000).

-

ResearchGate. (2009). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. [Link]

-

Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(1), 582–589. [Link]

-

Tzoumpazis, E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(23), 7247. [Link]

-

ResearchGate. (2000). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

-

The Royal Society of Chemistry. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]

-

Chen, Z., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. Organic Letters, 25(15), 2686–2691. [Link]

-

Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]

-

ResearchGate. (2012). TLC of Sulfonamides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

A Theoretical and Computational Guide to the Reactivity of 4-Tert-amylbenzenesulfonyl Chloride

Abstract

4-Tert-amylbenzenesulfonyl chloride is a key organosulfur compound utilized in the synthesis of sulfonamides and sulfonate esters, classes of molecules with significant applications in medicinal chemistry and materials science.[1][2] Understanding the intrinsic reactivity of this sulfonyl chloride is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound's reactivity. We will explore its electronic structure, identify reactive sites, and elucidate the mechanisms of its characteristic reactions with nucleophiles. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to gain deeper insights into sulfonylation reactions.

Introduction: The Significance of Theoretical Studies in Understanding Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is centered around the highly electrophilic sulfur atom. This electrophilicity is a consequence of the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes the sulfur atom a prime target for nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.[3]

While experimental studies provide invaluable data on reaction outcomes, theoretical and computational chemistry offers a powerful complementary approach. Through quantum mechanical calculations, we can visualize molecular orbitals, map electron density, and calculate energy barriers for reaction pathways.[4] This allows us to move beyond empirical observations and develop a predictive understanding of reactivity based on fundamental electronic principles.

For this compound, the bulky tert-amyl group introduces steric considerations that can influence reaction rates and regioselectivity. Theoretical modeling allows for the precise quantification of these steric effects alongside the electronic factors governing the reactivity of the sulfonyl chloride functional group.

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol outlined below is designed to be a self-validating system, employing established and well-benchmarked techniques to ensure the accuracy of the calculated properties.

Software Selection

The primary software package for these studies is Gaussian 16 , a comprehensive and widely used electronic structure program.[5][6] For visualization of molecular structures, orbitals, and electrostatic potential maps, GaussView 6 or other molecular visualization software like Avogadro can be utilized.[7][8]

Theoretical Model: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size. We will employ the following:

-

Functional: The B3LYP hybrid functional is a robust choice for a wide range of chemical systems and reactions, providing reliable geometries and energies.[9] For more complex reaction mechanisms, the M06-2X functional can also be considered, as it often provides improved accuracy for thermochemistry and barrier heights.[10]

-

Basis Set: The 6-311+G(d,p) basis set will be used for all calculations. This triple-zeta basis set provides a good description of the electronic structure, and the inclusion of diffuse functions (+) is crucial for accurately describing anionic species that may be involved as nucleophiles or intermediates. The polarization functions (d,p) allow for greater flexibility in describing the electron distribution around the atoms.

Calculation Types

A multi-faceted approach involving several types of calculations is necessary to build a complete picture of reactivity:

-

Geometry Optimization: The first step is to obtain the minimum energy structure of this compound. This is achieved by performing a geometry optimization calculation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum on the potential energy surface has been located.

-

Frequency Analysis: This calculation provides the vibrational frequencies of the molecule, confirming the nature of the stationary point (minimum or transition state) and yielding important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Population Analysis:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule.[11] It allows for the quantification of atomic charges and the analysis of donor-acceptor interactions between filled and empty orbitals, which are key to understanding reactivity.[12]

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule. The most positive regions of the MEP indicate the sites most susceptible to nucleophilic attack.

-

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the LUMO are particularly important for an electrophile like this compound, as it will interact with the HOMO of a nucleophile.

-

Conceptual DFT: Reactivity Descriptors:

-

Fukui Functions: The Fukui function is a powerful tool for identifying the most reactive sites in a molecule.[13][14] The Fukui function for nucleophilic attack, f+(r), indicates the sites that are most susceptible to attack by a nucleophile.[15] Condensed Fukui functions provide these reactivity indices on an atom-by-atom basis.[16]

-

Global Electrophilicity Index (ω): This index provides a quantitative measure of the overall electrophilicity of a molecule.[16] It is useful for comparing the reactivity of different sulfonyl chlorides.

-

-

Reaction Pathway Calculations: To study specific reactions, such as the sulfonylation of an amine, we will perform:

-

Transition State (TS) Searching: By modeling the reaction pathway, we can locate the transition state structure, which represents the highest energy point along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

-

Workflow for Theoretical Reactivity Analysis

The following diagram illustrates the logical flow of the computational investigation:

Caption: Computational workflow for analyzing the reactivity of this compound.

Predicted Reactivity of this compound: A Hypothetical Case Study

Based on the established principles of sulfonyl chloride reactivity, we can predict the key findings from a theoretical study of this compound.

Electronic Structure and Reactive Sites

The optimized geometry of this compound would show the characteristic tetrahedral arrangement around the sulfur atom. The NBO analysis is expected to reveal a significant positive partial charge on the sulfur atom and negative charges on the oxygen and chlorine atoms, as summarized in the table below.

Table 1: Hypothetical Calculated Properties for this compound

| Property | Predicted Value/Observation | Significance |

| NBO Charge on Sulfur | Highly Positive (e.g., > +1.5) | Confirms the high electrophilicity of the sulfur center. |

| NBO Charge on Chlorine | Negative (e.g., ~ -0.4) | Indicates a good leaving group. |

| LUMO Energy | Low (negative value) | A low-lying LUMO indicates a high susceptibility to nucleophilic attack. |

| LUMO Distribution | Predominantly located on the sulfur atom, with significant contribution from the S-Cl antibonding orbital (σ*S-Cl). | Shows that nucleophilic attack will be directed at the sulfur atom, leading to the cleavage of the S-Cl bond. |

| MEP Minimum (Negative) | Located on the sulfonyl oxygen atoms. | These are sites for interaction with electrophiles or hydrogen bond donors. |

| MEP Maximum (Positive) | Located on the sulfur atom. | This is the primary site for nucleophilic attack. |

| Condensed Fukui Function (f+) | Highest value on the sulfur atom. | Quantitatively confirms the sulfur atom as the most electrophilic site in the molecule.[17] |

Reaction with a Nucleophile: The Case of Aminolysis

The reaction of this compound with a primary or secondary amine to form a sulfonamide is a cornerstone reaction.[1] Computational studies on analogous systems suggest that this reaction can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[18][19]

The following diagram illustrates a plausible reaction coordinate for the addition-elimination mechanism:

Caption: Hypothetical energy profile for the stepwise aminolysis of this compound.

A theoretical study would aim to calculate the energies of the reactants, products, intermediate, and both transition states. The relative heights of the energy barriers (ΔG‡(add) and ΔG‡(elim)) would determine the rate-limiting step of the reaction.

Detailed Experimental/Computational Protocols

Protocol 1: Geometry Optimization and Frequency Analysis

-

Build the Molecule: Construct the 3D structure of this compound using GaussView 6 or a similar program.

-

Set up the Calculation: In Gaussian 16, specify the following keywords in the route section: #p B3LYP/6-311+G(d,p) Opt Freq.

-

Submit the Job: Run the calculation.

-

Analyze the Output:

-

Verify that the optimization has converged.

-

Check the frequency output to ensure there are no imaginary frequencies.

-

Save the optimized coordinates for subsequent calculations.

-

Protocol 2: Fukui Function Calculation for Nucleophilic Attack

-

Perform Single-Point Energy Calculations:

-

Using the optimized geometry from Protocol 1, run a single-point energy calculation for the neutral molecule (charge=0).

-

Run a second single-point energy calculation for the anion (charge=-1) using the same geometry.

-

-

Obtain Atomic Charges: From the output files of both calculations, extract the Mulliken or NBO atomic charges for each atom.

-

Calculate Condensed Fukui Function: For each atom k, calculate the condensed Fukui function for nucleophilic attack (fk+) using the finite difference approximation:

-

fk+ = qk(N+1) - qk(N)

-

Where qk(N+1) is the charge on atom k in the anionic state and qk(N) is the charge on atom k in the neutral state.

-

-

Identify the Most Electrophilic Site: The atom with the highest fk+ value is the most susceptible to nucleophilic attack.

Conclusion

This guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. By combining geometry optimization, electronic structure analysis, and reaction pathway calculations, researchers can gain a detailed, atomistic understanding of the factors that govern its chemical behavior. The insights derived from these computational studies can accelerate the development of new synthetic methodologies and the design of novel molecules with desired properties, providing a powerful tool for professionals in chemical research and drug development. The methodologies described herein are not limited to this specific molecule but can be readily adapted to study the reactivity of a wide range of sulfonyl chlorides and other electrophilic species.

References

-

Bender, M. L., & Jones, J. M. (1962). The Mechanism of the Reaction of Methanesulfonyl Chloride with Nucleophilic Reagents. The Journal of Organic Chemistry, 27(11), 3771–3776. [Link]

-

Bentley, T. W., & Jones, R. O. (1993). Solvolysis of Sulfonyl Chlorides. Part 20.—Kinetics and Product Selectivities for Solvolyses of Benzenesulfonyl Chloride in Alcohol–Water Mixtures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

-

Chattaraj, P. K., & Roy, D. R. (2007). Update 1 of: Electrophilicity Index. Chemical Reviews, 107(9), PR46–PR74. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]

-

Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). John Wiley & Sons. [Link]

-

Kice, J. L. (1980). Mechanisms and reactivity in reactions of organic oxyacids of sulfur and their anhydrides. Advances in Physical Organic Chemistry, 17, 65–181. [Link]

-

King, J. F. (1971). The reaction of sulfonyl chlorides with nucleophiles. Accounts of Chemical Research, 4(6), 193–199. [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link].

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926. [Link]

-

Truhlar, D. G., & Cramer, C. J. (2006). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 128(3-4), 293–303. [Link]

-

Wikipedia. (2023, November 29). Benzenesulfonyl chloride. [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 6. gaussian.com [gaussian.com]

- 7. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]

- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. researchgate.net [researchgate.net]

- 11. NBO [cup.uni-muenchen.de]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 13. Fukui function - Wikipedia [en.wikipedia.org]

- 14. scm.com [scm.com]

- 15. Schrödinger Customer Portal [my.schrodinger.com]

- 16. rowansci.substack.com [rowansci.substack.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

A Technical Guide to the Research Applications of 4-Tert-amylbenzenesulfonyl Chloride

Abstract

4-tert-amylbenzenesulfonyl chloride is a versatile aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Characterized by a bulky and lipophilic tert-amyl group, this reagent offers unique steric and solubility properties that can be strategically exploited. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of sulfonamides and sulfonate esters, its role as a protective group for amines, and its potential utility in drug discovery programs. We will delve into the mechanistic rationale behind its reactivity, provide validated experimental protocols, and present a comparative analysis with other common sulfonylating agents to highlight its specific advantages in complex molecular design.

Introduction: Understanding the Reagent

This compound, also known as 4-(1,1-dimethylpropyl)benzenesulfonyl chloride, is an organosulfur compound whose utility stems from the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This functional group readily reacts with a wide range of nucleophiles, making it a cornerstone reagent for introducing the 4-tert-amylbenzenesulfonyl group into organic molecules.

The presence of the para-substituted tert-amyl group is not merely incidental; it imparts significant steric hindrance and increases the lipophilicity of its derivatives. This modification can profoundly influence the physicochemical properties of the resulting molecules, such as solubility, crystallinity, and their interaction with biological targets. These properties make it a reagent of interest for applications ranging from fine chemical synthesis to the development of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is fundamental to its effective application in a research setting.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2-methylbutan-2-yl)benzenesulfonyl chloride | [1] |

| Synonyms | p-tert-amylbenzenesulfonyl chloride | [1] |

| CAS Number | 15084-51-2 | [1] |

| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |

| Molecular Weight | 246.75 g/mol | |

| Appearance | Solid | |

| Melting Point | 78-81 °C | [2] |

| Reactivity | Highly reactive towards nucleophiles (e.g., amines, alcohols, water). Sensitive to moisture. | [1] |

Core Application: Synthesis of Sulfonamides

The most prevalent application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a multitude of clinically approved drugs, including antibiotics, diuretics, and anticonvulsants. It is often employed as a bioisostere for the more metabolically labile amide group, offering enhanced stability and different hydrogen bonding capabilities.[3]

The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

Diagram: General Sulfonamide Synthesis Workflow

Caption: Workflow for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-Benzyl-4-(tert-amyl)benzenesulfonamide

This protocol provides a representative method for sulfonamide formation.

Materials:

-

This compound

-

Benzylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.05 eq). The dropwise addition is crucial to control the exothermicity of the reaction.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure N-benzyl-4-(tert-amyl)benzenesulfonamide.

Utility as a Protective Group for Amines

In multi-step organic synthesis, it is often necessary to temporarily mask the reactivity of a functional group to prevent it from interfering with subsequent reactions. This process is known as protection.[5] The 4-tert-amylbenzenesulfonyl group can serve as a robust protective group for primary and secondary amines.

Why it works: The conversion of an amine to a sulfonamide delocalizes the nitrogen lone pair across the two sulfonyl oxygens, drastically reducing the nucleophilicity and basicity of the nitrogen atom.[6] The resulting sulfonamide is stable to a wide range of reaction conditions, including many acidic, basic, and oxidative/reductive environments. The bulky tert-amyl group can also provide steric shielding for adjacent functionalities.

Deprotection, or the removal of the sulfonyl group to regenerate the free amine, is typically achieved under harsh reducing conditions, such as with sodium in liquid ammonia (Birch reduction) or with other dissolving metal reagents.[6] This robust nature means it is not suitable for all synthetic routes but is ideal when high stability is required.

Diagram: Amine Protection-Deprotection Cycle

Caption: The cycle of amine protection and deprotection.

Comparative Analysis of Sulfonyl Protecting Groups

The choice of a sulfonyl protecting group depends on the required stability and the compatibility of deprotection conditions with other functional groups in the molecule.

| Protecting Group | Abbreviation | Key Features & Deprotection Conditions | Reference(s) |

| p-Toluenesulfonyl | Ts | Highly stable; Cleaved by strong reducing agents (Na/NH₃) or strong acids (HBr/AcOH). | [7] |

| o-Nitrobenzenesulfonyl | o-Ns | Labile; Cleaved under mild conditions with a thiol and base (e.g., thiophenol/K₂CO₃). | [7] |

| 4-Cyanobenzenesulfonyl | Cs | Cleaved under similar mild conditions to Nosyl groups (thiol/base). | [7] |

| 4-tert-amylbenzenesulfonyl | - | High stability similar to Ts; bulky group offers steric shielding and enhanced lipophilicity. Cleavage requires harsh reducing conditions. | - |

Applications in Drug Discovery & Development

The unique properties of the 4-tert-amylbenzenesulfonyl moiety make it a valuable tool for medicinal chemists. While direct examples in approved drugs are less common than for simpler sulfonamides, its utility in the research phase is significant.

-

Modulating Pharmacokinetics : The large, lipophilic tert-amyl group can significantly increase the LogP of a molecule. This is a critical parameter for tuning drug absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, increasing lipophilicity can enhance penetration across the blood-brain barrier or improve membrane permeability.

-

Structure-Activity Relationship (SAR) Studies : When developing a new drug candidate, chemists systematically modify its structure to understand how changes affect biological activity. The 4-tert-amylbenzenesulfonyl group serves as an excellent "steric probe." By introducing this bulky group into a molecule, researchers can explore the size and shape of a receptor's binding pocket. A significant drop in activity might indicate a sterically constrained active site.

-

Synthesis of Complex Intermediates : The reagent is used to build complex molecular scaffolds. For example, 4-tert-butylbenzenesulfonyl chloride, a close analog, has been used in the synthesis of piperazine derivatives intended for further biological evaluation. The tert-amyl version can be used similarly to create analogs with slightly different steric and solubility profiles.

Synthesis of this compound

For researchers requiring larger quantities or specific purity profiles, synthesizing the reagent in-house is a viable option. The most direct method is the chlorosulfonation of tert-amylbenzene.

Diagram: Synthesis of the Reagent

Caption: Direct synthesis via chlorosulfonation.

Experimental Protocol: Chlorosulfonation of tert-Amylbenzene

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

tert-Amylbenzene

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place tert-amylbenzene.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Slowly add chlorosulfonic acid (approx. 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.[8]

-

After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours to complete the reaction.[8]

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the stirred ice-water. This step is highly exothermic and will generate HCl gas.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the white solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum to obtain the crude this compound, which can be further purified by recrystallization from a suitable solvent like heptane.[9]

Conclusion

This compound is more than a simple sulfonating agent; it is a strategic tool for molecular design. Its defining feature—the bulky tert-amyl group—provides chemists with a means to precisely control steric interactions and modulate lipophilicity. Whether it is used to construct core sulfonamide pharmacophores, to protect amines in a complex synthesis, or to probe the structural requirements of a biological target, this reagent offers a unique combination of reactivity and functionality. A thorough understanding of its properties and reaction protocols, as outlined in this guide, empowers researchers to fully leverage its potential in the pursuit of novel chemical entities and therapeutic innovations.

References

-

Cheméo. (n.d.). Chemical Properties of 4-t-Butylbenzenesulfonyl chloride (CAS 15084-51-2). Retrieved from [Link]

-

PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Barman, D., & Prajapati, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 79-95.

- Powers, R. A., & Ciszewski, G. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 142(40), 17186–17195.

- Wilden, J. D. (2007). The Synthesis of Functionalised Sulfonamides. University College London.

- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1487–1490.

- Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.

- Google Patents. (2012). JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride.

- ResearchGate. (n.d.).

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- ResearchGate. (n.d.).

-

PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.

- ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- BenchChem. (n.d.). 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride.